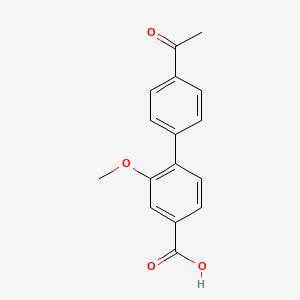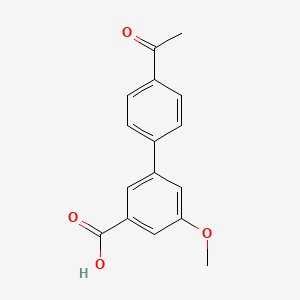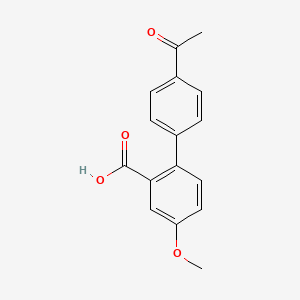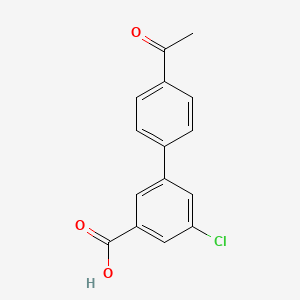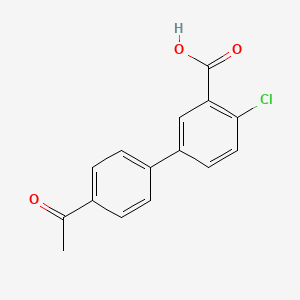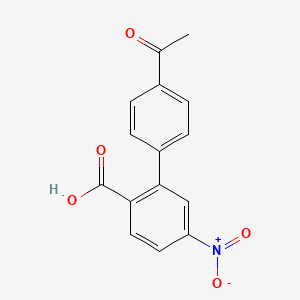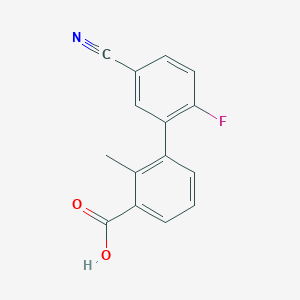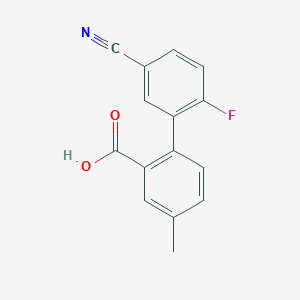
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% (2-C5F2MBA) is a chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 156-158°C. It has been used in many areas of research including synthesis, biochemical and physiological studies, and lab experiments.
Scientific Research Applications
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a substrate for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used in biochemical and physiological studies, as well as in lab experiments.
Mechanism of Action
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% is a substrate for the enzyme cytochrome P450 (CYP450). CYP450 is an important enzyme involved in the metabolism of many drugs and other compounds. 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% is metabolized by CYP450 to form the active metabolite 5-cyano-2-fluorophenol. This metabolite is then further metabolized by other enzymes to form various metabolites, which are then excreted from the body.
Biochemical and Physiological Effects
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to modulate the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it is non-toxic and biodegradable. However, it has several limitations as well. It is not very soluble in organic solvents, and it is not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% research. It could be used in the development of more effective pharmaceuticals and agrochemicals. It could also be used to investigate the mechanism of action of CYP450 enzymes, as well as to study the effects of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% on gene expression. Additionally, it could be used to further investigate the biochemical and physiological effects of 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95%, as well as to explore possible applications in disease treatment.
Synthesis Methods
2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% can be synthesized through the reaction of 5-cyano-2-fluorophenol and 5-methylbenzoic acid in the presence of a base catalyst. This reaction is known as the Knoevenagel condensation. The reaction typically takes place in an aqueous solution at room temperature and pressure. The reaction is complete when the 5-cyano-2-fluorophenol and 5-methylbenzoic acid have reacted to form the desired 2-(5-Cyano-2-fluorophenyl)-5-methylbenzoic acid, 95% product.
properties
IUPAC Name |
2-(5-cyano-2-fluorophenyl)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9-2-4-11(13(6-9)15(18)19)12-7-10(8-17)3-5-14(12)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYVAUCJCIJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689796 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261973-98-1 |
Source


|
| Record name | 5'-Cyano-2'-fluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


